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molecular formula C8H6Br2O2 B1630068 2,5-Dibromo-4-methylbenzoic acid CAS No. 20871-01-6

2,5-Dibromo-4-methylbenzoic acid

Cat. No. B1630068
M. Wt: 293.94 g/mol
InChI Key: SQMRPUDOCRCFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044212B2

Procedure details

To a solution of 2,5-dibromo-4-methylbenzoic acid 5.88 g, 20 mmol) in 50 mL of methanol was added 0.2 mL of concentrated sulfuric acid. The resulting solution was refluxed for 24 hours. Evaporation of the solvent gave a residue, which was redissolved into 100 mL of ethyl acetate. The organic layer was washed with saturated sodium biocarbonate solution, water and brine. The resulting organic layer was dried over sodium sulfate. Filtration off sodium sulfate and evaporation of the solvent gave methyl 2,5-dibromo-4-methylbenzoate as a white solid: 6.20 g (100%).
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([Br:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[C:18](OCC)(=O)C>CO>[Br:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([Br:12])=[CH:7][C:3]=1[C:4]([O:6][CH3:18])=[O:5]

Inputs

Step One
Name
Quantity
5.88 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C(=C1)C)Br
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue, which
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium biocarbonate solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
off sodium sulfate and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)OC)C=C(C(=C1)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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